Home > Products > Screening Compounds P65285 > 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide
4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide -

4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide

Catalog Number: EVT-4868878
CAS Number:
Molecular Formula: C12H15N5O2S2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

  • Relevance: This compound shares a core 1,3-dimethyl-1H-pyrazol-4-yl moiety with 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide. The difference lies in the substitution at the 4-position, where the target compound has a thiourea-linked benzenesulfonamide group, while this compound features a 2-fluorobenzoyl group. [, ]

5-(Substituted aminoacetamide) Analogues of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

  • Compound Description: These analogues were synthesized to explore the structure-activity relationship of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, aiming to retain its antipsychotic-like properties while mitigating the seizure-inducing effects. They were found to share the parent compound's novel pharmacology without causing seizures. []
  • Relevance: Although structurally distinct from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, these compounds highlight the importance of substitutions on the 5-amino group for modulating the biological activity of 1,3-dimethyl-1H-pyrazol-4-yl containing compounds. []

2-(Diethylamino)acetamide (25) and 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide (38)

  • Compound Description: These two specific 5-(substituted aminoacetamide) analogues of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone displayed promising antipsychotic-like activities in secondary tests. They reduced spontaneous locomotion without causing ataxia and inhibited conditioned avoidance in rats and monkeys. Importantly, they did not induce dystonia in a primate model, unlike typical antipsychotics. []
  • Relevance: While not directly structurally related to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, these compounds, along with the other 5-(substituted aminoacetamide) analogues, underscore the potential of modifying the 5-amino group in the 1,3-dimethyl-1H-pyrazol-4-yl scaffold to achieve desired pharmacological profiles. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This series of compounds, which includes (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, exhibited central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds also displayed potential antipsychotic effects. []
  • Relevance: This series, encompassing a variety of alkyl and aryl substitutions, highlights the versatility of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone scaffold for CNS-related activities, which might be relevant to the potential biological activities of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide. []

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01)

  • Relevance: IR-01 and 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide share the 1,5-dimethyl-1H-pyrazol-4-yl moiety, emphasizing the potential of this scaffold for various biological activities. []

(Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-anoate

  • Compound Description: This ester, containing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, was found to be non-genotoxic, did not enhance splenic phagocytosis, but could induce cell death. It also exhibited antigenotoxic activity and reduced phagocytosis and cell death potential when combined with specific chemotherapeutic agents. []
  • Relevance: The shared 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety with 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide suggests potential overlapping biological activities and highlights the impact of substitutions on the pyrazole ring. []

1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

  • Compound Description: This series of compounds was designed as potential antipsychotic agents based on the antipsychotic-like profile observed in 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1). []
  • Relevance: While structurally distinct from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, this series emphasizes the potential of exploring different functionalities on the pyrazole ring, such as the hydroxyl and imine groups in this case, to modulate biological activity towards antipsychotic effects. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

  • Compound Description: This compound, a member of the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, exhibited promising antipsychotic-like effects, inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements in a primate model. []
  • Relevance: Although structurally different from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, this compound, together with other members of its series, underscores the potential of modifying the pyrazole ring to achieve desired pharmacological profiles for CNS-related activities. []

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This Schiff base compound was synthesized from 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. Its crystal structure is characterized by a weak intramolecular C—H⋯O hydrogen bond and specific dihedral angles between the aromatic rings. []
  • Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-4-yl moiety with 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, highlighting the prevalence of this core structure in various derivatives. []

4-Amino-1,2,4-triazol-3-ones & their Azopyrazolobenzylidene Derivatives

  • Compound Description: 4-Amino-1,2,4-triazol-3-ones were used as starting materials to synthesize various azopyrazolobenzylidene derivatives, including the title compounds 4-{[4-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones. These derivatives exhibited significant antifungal activity. []
  • Relevance: Although not directly similar in structure to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, these compounds highlight the application of 3,5-dimethyl-1H-pyrazol-4-yl as a building block for creating diverse compounds with potential biological activities, particularly in the context of antifungal agents. []

Diaryl Ether Heterocyclic Sulfonamides

  • Compound Description: This class of compounds exhibits potent and subtype-selective NaV1.7 inhibitory activity. They are acidic and contain a diaryl ether moiety linked to a heterocyclic sulfonamide. Optimization efforts focused on improving metabolic stability, reducing cytochrome P450 inhibition, and minimizing structural alerts. []
  • Relevance: This class of compounds, although structurally distinct from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, highlights the relevance of sulfonamides in medicinal chemistry, particularly in targeting ion channels like NaV1.7, which are implicated in pain signaling. The optimization strategies employed for these compounds might provide insights for developing 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide as a potential drug candidate. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

  • Compound Description: PF-05089771 is a clinical candidate and a member of the diaryl ether heterocyclic sulfonamides. It acts as a potent and selective inhibitor of NaV1.7, binding to a site in the voltage-sensing domain. []
  • Relevance: Despite its structural dissimilarity to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, PF-05089771 exemplifies the successful development of a diaryl ether heterocyclic sulfonamide as a drug candidate. This underscores the potential of optimizing sulfonamide derivatives, including 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, for therapeutic applications. []
  • Compound Description: This Schiff base ligand and its molybdenum complex were synthesized and characterized using various techniques, including DFT calculations. The complex exhibited potential pharmacological action based on its in silico bioactivity score, drug-likeness properties, and ADME profile. []
  • Relevance: This compound, although structurally distinct from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, exemplifies the use of pyrazole-derived Schiff bases in coordination chemistry and drug discovery. Notably, it highlights the potential of metal complexes in enhancing biological activity and modulating the pharmacological properties of organic ligands, which might be relevant for future investigations of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide. []

(E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one derivatives

  • Compound Description: This series of heterocyclic compounds, characterized by a morpholin-3-one ring linked to a pyrazole moiety via a Schiff base, were synthesized and evaluated for their biological activity. []
  • Relevance: This series, despite its structural differences from 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide, highlights the significance of pyrazole-containing Schiff bases in medicinal chemistry. The inclusion of the morpholine ring in these derivatives suggests potential avenues for structural modifications and exploration of diverse pharmacological activities. []

4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1,2,3]triazolebenzenesulphonamide Hybrids

  • Compound Description: These novel hybrids, synthesized via click chemistry, combined the structural features of benzenesulfonamide and pyrazole-triazole. []
  • Relevance: The incorporation of a benzenesulfonamide moiety in these hybrids is noteworthy as 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide also features this group. This structural similarity indicates a potential for overlapping biological activities and highlights the versatility of benzenesulfonamide as a pharmacophore. []

Properties

Product Name

4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-(4-sulfamoylphenyl)thiourea

Molecular Formula

C12H15N5O2S2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C12H15N5O2S2/c1-8-11(7-17(2)16-8)15-12(20)14-9-3-5-10(6-4-9)21(13,18)19/h3-7H,1-2H3,(H2,13,18,19)(H2,14,15,20)

InChI Key

DFJPJEKHHZGFFL-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.